molecular formula C13H19NO3 B061259 4-[2-(2-Methoxyphenoxy)ethyl]morpholine CAS No. 167405-05-2

4-[2-(2-Methoxyphenoxy)ethyl]morpholine

Cat. No.: B061259
CAS No.: 167405-05-2
M. Wt: 237.29 g/mol
InChI Key: TZVCRURTWPSQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2-Methoxyphenoxy)ethyl]morpholine is a morpholine derivative characterized by a 2-methoxyphenoxyethyl group attached to the nitrogen atom of the morpholine ring. Morpholine derivatives are widely explored in medicinal chemistry due to their versatility in modulating physicochemical properties and biological activity. This compound is synthesized via a nucleophilic substitution reaction between 2-(2-methoxyphenoxy)ethanamine and an appropriate epoxide or alkylating agent under basic conditions, as detailed in . Its structure combines the polar morpholine moiety with the lipophilic 2-methoxyphenoxy group, balancing solubility and membrane permeability.

Properties

CAS No.

167405-05-2

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

4-[2-(2-methoxyphenoxy)ethyl]morpholine

InChI

InChI=1S/C13H19NO3/c1-15-12-4-2-3-5-13(12)17-11-8-14-6-9-16-10-7-14/h2-5H,6-11H2,1H3

InChI Key

TZVCRURTWPSQQH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCCN2CCOCC2

Canonical SMILES

COC1=CC=CC=C1OCCN2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-[2-(2-Methoxyphenoxy)ethyl]morpholine, highlighting differences in substituents, physicochemical properties, and biological activities:

Compound Name Substituent/Modification Melting Point (°C) Log P* Key Biological Activity Synthesis Method Reference
This compound 2-Methoxyphenoxyethyl Not reported ~3.2 Potential anticancer (inferred) Reaction of 2-(2-methoxyphenoxy)ethanamine with epoxide
4-(2-(Naphthalen-1-yloxy)ethyl)morpholine Naphthyloxyethyl Not reported 4.2 TNF-α inhibition Alkylation of morpholine with naphthyloxyethyl bromide
4-[(2-Methoxyphenyl)sulfonyl]morpholine 2-Methoxyphenylsulfonyl 85–86 Not reported Grignard reaction with 2-methoxyphenylsulfonyl chloride
4-(2-(Phenoxy)ethyl)morpholine Phenoxyethyl Not reported 3.2 Not reported Similar to target compound, using phenoxyethylamine
4-[2-(4-Trifluoromethoxyphenyl)sulfonyl]ethylmorpholine 4-Trifluoromethoxyphenylsulfonylethyl Not reported Not reported Sulfonylation of morpholine with aryl bromide
4-(2-{[4-(Diphenylmethyl)piperazinyl]ethyl})morpholine Diphenylmethylpiperazine-ethyl Not reported CNS modulation (inferred) Multi-step alkylation and coupling

Notes on Log P*: Estimated based on substituent contributions; higher lipophilicity (e.g., naphthyl group in ) correlates with increased Log P.

Key Structural and Functional Comparisons:

Substituent Position and Electronic Effects: The 2-methoxyphenoxy group in the target compound introduces steric hindrance and electron-donating effects compared to para-substituted analogs (e.g., 4-[(4-methoxyphenyl)sulfonyl]morpholine in ). Sulfonyl vs. Ethoxy Linkages: Sulfonyl-containing analogs (e.g., 4-[(2-methoxyphenyl)sulfonyl]morpholine ) exhibit higher polarity and lower lipophilicity than ethoxy-linked derivatives, impacting membrane permeability.

Biological Activity Trends: Anticancer Potential: The morpholine derivative in , which features a complex aromatic system, demonstrated significant antitumor activity in rat models with minimal toxicity compared to retinoids . This suggests that morpholine derivatives with extended aromatic systems (e.g., naphthyl or biphenyl groups) may enhance efficacy. Anti-inflammatory Activity: In , compounds with higher Log P (e.g., 4.2 for naphthyl derivatives) showed stronger TNF-α inhibition, highlighting the role of lipophilicity in modulating biological activity .

Synthetic Accessibility :

  • The target compound is synthesized using straightforward alkylation (), whereas sulfonyl derivatives require Grignard or sulfonylation reactions (), which may involve harsher conditions and lower yields .

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The 2-methoxy group in the phenoxy moiety optimizes steric and electronic interactions for target binding, as seen in related compounds with ortho-substituted aryl groups .
  • Limitations : Many analogs lack comprehensive toxicity data, particularly for long-term use. For example, the compound in caused dose-dependent weight loss in rats, underscoring the need for balanced efficacy and safety .

Preparation Methods

Nucleophilic Substitution Using Halogenated Intermediates

A common approach involves reacting morpholine with 2-(2-methoxyphenoxy)ethyl halides (e.g., chloride or bromide). The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, with a base such as potassium carbonate to deprotonate morpholine and enhance nucleophilicity.

Example Protocol :

  • Synthesis of 2-(2-Methoxyphenoxy)ethyl chloride :

    • 2-(2-Methoxyphenoxy)ethanol is treated with thionyl chloride (SOCl₂) under reflux, yielding the corresponding chloride.

    • Reaction conditions: 60–80°C, 4–6 hours, anhydrous environment.

  • Coupling with Morpholine :

    • Morpholine (1.2 equivalents) is added to the chloride in DMF with K₂CO₃ (2 equivalents).

    • Heated at 80–100°C for 12–24 hours, followed by aqueous workup and column chromatography.

Yield Optimization :

  • Excess morpholine (1.5 equivalents) improves conversion but complicates purification.

  • Solvent choice impacts reaction rate; DMF accelerates kinetics compared to acetonitrile.

Epoxide Ring-Opening with Morpholine

This method utilizes 2-(2-methoxyphenoxy)ethylene oxide, an epoxide intermediate, which reacts with morpholine under basic or acidic conditions.

Synthetic Steps :

  • Epoxide Synthesis :

    • 2-(2-Methoxyphenoxy)ethanol is converted to the epoxide using meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

  • Ring-Opening Reaction :

    • Morpholine (1.1 equivalents) and the epoxide are stirred in ethanol with a catalytic amount of HCl at 50°C for 6 hours.

    • Neutralization with NaHCO₃ and extraction yields the crude product, purified via distillation.

Advantages :

  • High regioselectivity due to the epoxide’s strain.

  • Mild conditions prevent decomposition of sensitive functional groups.

Reductive Amination of Aldehyde Intermediates

While less direct, reductive amination offers an alternative by forming the ethyl linker post-amination.

Procedure :

  • Aldehyde Preparation :

    • 2-(2-Methoxyphenoxy)acetaldehyde is synthesized via oxidation of 2-(2-methoxyphenoxy)ethanol using pyridinium chlorochromate (PCC).

  • Reductive Amination :

    • The aldehyde is reacted with morpholine in methanol, using sodium triacetoxyborohydride (STAB) as the reducing agent.

    • Reaction time: 12 hours at room temperature.

    • Yield: 60–70% after silica gel chromatography.

Challenges :

  • Over-reduction to secondary amines may occur without precise stoichiometry.

Comparative Analysis of Methodologies

Method Yield Reaction Time Scalability Purity
Nucleophilic Substitution75–85%12–24 hHigh>95% (HPLC)
Epoxide Ring-Opening65–75%6–8 hModerate90–95%
Reductive Amination60–70%12 hLow85–90%

Key Observations :

  • Nucleophilic substitution is optimal for large-scale synthesis due to straightforward purification and high yields.

  • Epoxide ring-opening offers faster reaction times but requires hazardous peroxides for epoxidation.

  • Reductive amination is less efficient but valuable for introducing chiral centers if enantioselective synthesis is needed.

Experimental Considerations and Optimization

Solvent and Base Selection

  • DMF vs. Acetonitrile : DMF enhances nucleophilicity but poses challenges in removal; acetonitrile offers easier workup.

  • Base Impact : Potassium carbonate outperforms sodium hydroxide in minimizing side reactions (e.g., elimination).

Catalytic Hydrogenation Adaptations

Adapting methodologies from patent US6051717A, catalytic hydrogenation (Pd/C, 30–50 psi H₂) can reduce intermediates like 2-(2-methoxyphenoxy)ethyl ketones to alcohols, which are then functionalized.

Industrial-Scale Production Challenges

  • Cost of Halogenated Reagents : Bromine and thionyl chloride increase expenses, necessitating recycling protocols.

  • Waste Management : Neutralization of HBr byproducts requires careful handling to meet environmental regulations.

  • Purification : Column chromatography is impractical for ton-scale production; distillation or crystallization must be optimized.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.